molecular formula C5H4N4O2 B1682287 Xanthine CAS No. 69-89-6

Xanthine

Cat. No.: B1682287
CAS No.: 69-89-6
M. Wt: 152.11 g/mol
InChI Key: LRFVTYWOQMYALW-UHFFFAOYSA-N
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Description

Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a product on the pathway of purine degradation, created from guanine by guanine deaminase, from hypothis compound by this compound oxidoreductase, and from xanthosine by purine nucleoside phosphorylase. This compound is subsequently converted to uric acid by the action of the this compound oxidase enzyme . The compound is known for its yellowish-white appearance and is systematically named 3,7-dihydropurine-2,6-dione .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthine can be synthesized through various methods. One classical method involves the use of polyphenol and different salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Additionally, this compound can be synthesized via the intermolecular Diels–Alder reaction, a novel decarboxylative aminocatalytic strategy, and the Michael reaction .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of guanine, hypothis compound, or xanthosine. The process involves the use of specific enzymes such as guanine deaminase, this compound oxidoreductase, and purine nucleoside phosphorylase .

Chemical Reactions Analysis

Types of Reactions: Xanthine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of this compound is uric acid . Other derivatives include caffeine, theobromine, and theophylline, which are widely used in traditional medicines .

Scientific Research Applications

Xanthine and its derivatives have numerous scientific research applications:

Mechanism of Action

Xanthine exerts its effects primarily through the inhibition of phosphodiesterase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of bronchial smooth muscle and bronchodilation . This compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects on the central nervous system .

Comparison with Similar Compounds

Xanthine is similar to other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a similar structure but differ in their pharmacological effects:

These compounds highlight the versatility and importance of the this compound scaffold in various applications.

Biological Activity

Xanthine is a naturally occurring purine derivative involved in various biological processes, primarily as a precursor in the catabolism of nucleotides. It plays a significant role in the production of uric acid, which is crucial for maintaining purine metabolism. This article delves into the biological activity of this compound, exploring its pharmacological properties, therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, comprising two fused rings: a six-membered and a five-membered ring. This structural configuration allows for various tautomeric forms, influencing its biological activity. The molecular formula of this compound is C7H4N4O2C_7H_4N_4O_2, and it has a molecular weight of 168.14 g/mol.

PropertyValue
Molecular FormulaC7H4N4O2C_7H_4N_4O_2
Molecular Weight168.14 g/mol
SolubilitySoluble in water
Melting Point360 °C

1. This compound Oxidase Inhibition

This compound oxidase (XO) is an enzyme that catalyzes the oxidation of this compound to uric acid. Inhibition of XO has therapeutic implications in conditions like gout and hyperuricemia. Several studies have demonstrated that this compound derivatives exhibit potent inhibitory effects on XO activity, potentially reducing oxidative stress and inflammation associated with these conditions .

2. Antitumor Activity

Recent research has highlighted the potential of this compound derivatives as antitumor agents. A study synthesized various this compound derivatives and evaluated their cytotoxic effects on cancer cell lines. One compound demonstrated significant inhibition of tumor cell proliferation, suggesting that modifications to the this compound scaffold can enhance its anticancer properties .

3. Neuroprotective Effects

This compound and its derivatives have been investigated for their neuroprotective effects in ischemic conditions. Research indicates that this compound can modulate neuronal survival pathways, potentially reducing infarct size following ischemic events . The neuroprotective mechanisms may involve the modulation of oxidative stress pathways and inflammation.

4. Role in Metabolic Disorders

This compound has emerged as a target for treating metabolic disorders such as obesity and fatty liver disease. Recent studies have shown that specific this compound derivatives can inhibit tryptophan hydroxylase 1 (TPH1), thus impacting metabolic pathways associated with these conditions .

Table 2: Summary of Biological Activities of this compound Derivatives

ActivityMechanismReferences
XO InhibitionReduces uric acid production ,
AntitumorInduces apoptosis in cancer cells
NeuroprotectionModulates oxidative stress
Metabolic regulationInhibits TPH1

Case Studies

Case Study 1: this compound Derivative as an Antitumor Agent
A recent study synthesized a series of this compound derivatives and assessed their cytotoxicity against various cancer cell lines, revealing that certain modifications led to enhanced antitumor activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection in Ischemic Stroke
In an animal model of ischemic stroke, administration of this compound derivatives resulted in reduced neuronal damage and improved functional recovery, highlighting their potential application in neuroprotective therapies.

Q & A

Q. How to design in vitro experiments using xanthine/xanthine oxidase (XO) to study reactive oxygen species (ROS) generation?

Basic Methodology
The this compound/XO system is a controlled method to generate superoxide (·O₂⁻) and hydroxyl (·OH) radicals. Key steps include:

  • Substrate Preparation : Use this compound (0.1–0.5 mM) as the substrate and purified XO (0.01–0.1 U/mL) to initiate the reaction in phosphate buffer (pH 7.4).
  • Metal Contamination Control : Pre-treat buffers with chelators (e.g., diethylenetriaminepentaacetic acid) to minimize transition metal interference, which can artificially amplify ·OH production via Fenton reactions .
  • Validation : Employ spin-trapping agents (e.g., 5,5-dimethyl-1-pyrroline-N-oxide) with electron paramagnetic resonance spectroscopy to confirm radical species .

Table 1 : Typical Parameters for this compound/XO ROS Assays

ParameterRange/Value
This compound concentration0.1–0.5 mM
XO activity0.01–0.1 U/mL
Incubation time10–30 minutes
Detection methodSpectrophotometry (295 nm for uric acid) or spin trapping

Q. What are the challenges in ensuring specificity in this compound oxidase inhibition assays?

Advanced Research Consideration
Inhibition assays often face interference from:

  • Endogenous Substrates : Hypothis compound and this compound in biological samples compete with synthetic inhibitors. Pre-purification (e.g., solid-phase extraction) is recommended .
  • Non-Specific Binding : Flavonoids (e.g., quercetin) may bind nonspecifically to XO’s molybdopterin domain. Use mutant XO enzymes or competitive binding assays to differentiate .
  • Redox Artifacts : Some inhibitors (e.g., polyphenols) scavenge ROS directly, confounding results. Include radical scavenger controls (e.g., catalase) to isolate XO-specific effects .

Q. How to optimize this compound oxidase production in microbial cultures?

Advanced Bioprocessing
For microbial XO production (e.g., Acinetobacter calcoaceticus):

  • Media Optimization : Use response surface methodology (RSM) with Central Composite Design. Critical factors include FeSO₄ (0.55 g/L), yeast extract (0.8%), and this compound (8.5 mM) .
  • Activity Enhancement : Induce with hypothis compound (5 mM) during late log phase to boost enzyme yield 2.5-fold .

Table 2 : Optimized Culture Conditions for XO Production

FactorOptimal Value
FeSO₄0.55 g/L
Yeast extract0.8% (w/v)
This compound8.5 mM
Inoculum size5% (v/v)

Q. What methods detect this compound levels in biological fluids for hypoxia studies?

Basic Detection Techniques

  • Capillary Electrophoresis (CE) : Separates this compound from hypothis compound and uric acid with a limit of detection (LOD) of 0.1 µM. Optimize at pH 8.4 and 25 kV .
  • Amperometric Biosensors : XO-modified electrodes measure H₂O₂ electroreduction at -0.1 V vs. Ag/AgCl, achieving linearity from 1–100 µM .
  • ELISA Kits : Commercial kits (e.g., WST-8-based assays) quantify this compound in serum (LOD: 0.5 µM) but require pre-treatment to remove interfering proteins .

Q. How to evaluate this compound derivatives for therapeutic potential without exacerbating ROS-mediated damage?

Advanced Therapeutic Design

  • Dual-Activity Screening : Assess both XO inhibition (IC₅₀) and radical scavenging capacity (e.g., ORAC assay). Derivatives like 8-oxopentoxifylline show high inhibition (IC₅₀: 1.2 µM) and scavenging (IC₅₀: 8.4 µM for ·OH) .
  • Structural Modifications : Introduce polar groups (e.g., -COOH in 3-propyl this compound) to enhance water solubility and reduce redox activity .

Q. How to analyze contradictory data on this compound oxidase’s role in diabetic nephropathy?

Advanced Data Contradiction
While XO-derived ROS contribute to vascular dysfunction in diabetes, renal tissue studies show no direct XO upregulation . Resolve contradictions by:

  • Tissue-Specific Profiling : Use laser-capture microdissection to isolate glomerular vs. tubular XO activity.
  • Genetic Knockdown Models : Silencing XO in diabetic rodents (e.g., Xdh⁻/⁻ mice) clarifies its role in albuminuria .

Q. Best practices for validating in silico docking results of this compound oxidase inhibitors?

Advanced Computational Methods

  • Ligand Preparation : Generate tautomers and protonation states (e.g., quercetin has 5 tautomers) using tools like LigPrep .
  • Docking Validation : Compare with crystallographic data (PDB: 3NVY). A root-mean-square deviation (RMSD) <2.0 Å indicates reliable pose prediction .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities. Correlate with experimental IC₅₀ values (R² >0.7) .

Q. How to address transition metal contamination in this compound oxidase systems?

Basic Experimental Design

  • Buffer Treatment : Add 100 µM deferoxamine to chelate Fe³⁺/Cu²⁺.
  • Enzyme Purity : Use HPLC-purified XO (e.g., ≥90% purity) to minimize intrinsic metal content .

Q. Statistical approaches for comparing this compound oxidase activity across treatment groups?

Methodological Rigor

  • Normality Testing : Shapiro-Wilk test (p>0.05) .
  • ANOVA with Post Hoc : For parametric data (e.g., LSD test in hyperuricemic rat models) .
  • Non-Parametric Tests : Kruskal-Wallis for skewed distributions (e.g., clinical tissue samples) .

Q. What is the role of this compound oxidase in endothelial dysfunction and atherosclerosis models?

Advanced Mechanistic Insight
XO-derived ·O₂⁻ reduces nitric oxide bioavailability, promoting vasoconstriction. In ApoE⁻/⁻ mice, XO inhibition (e.g., allopurinol) reduces aortic plaque area by 40% . However, human trials show mixed results, necessitating endothelial-specific XO knockout models .

Properties

IUPAC Name

3,7-dihydropurine-2,6-dione
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InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
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InChI Key

LRFVTYWOQMYALW-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2
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Molecular Formula

C5H4N4O2
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DSSTOX Substance ID

DTXSID4035120
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Molecular Weight

152.11 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
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Solubility

0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt)
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CAS No.

69-89-6
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Melting Point

> 300 °C
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Synthesis routes and methods I

Procedure details

As is commonly known in the art, bracers can be obtained by extraction from a natural source or can be synthetically produced. Non-limiting examples of bracers include methylxanthines, e.g., caffeine, theobromine, and theophylline. Additionally, numerous other xanthine derivatives have been isolated or synthesized, which may be utilized as a bracer in the compositions herein. See e.g., Bruns, Biochemical Pharmacology, Vol. 30, pp. 325-333 (1981) which describes, inter alia, xanthine, 9-methyl xanthine, 7-methyl xanthine, 3-methyl xanthine, 3,7-dimethyl xanthine, 8-chloromethyl-3,7-dimethyl xanthine, 8-hydroxymethyl-3,7-dimethyl xanthine, 3,7-diethyl xanthine, 3,7-bis-(2-hydroxyethyl) xanthine, 3-propyl-7-(dimethylaminoethyl) xanthine, 1-methyl xanthine, 1,9-dimethyl xanthine, 1-methyl-8-methylthio xanthine, 8-phenyl-1-methyl xanthine, 1,7-dimethyl xanthine, 1,7-dimethyl-8-oxo xanthine, 1,3-dimethyl xanthine, 1,3,9-trimethyl xanthine, 8-fluoro theophylline, 8-chloro theophylline, 8-bromo theophylline, 8-thio theophylline, 8-methylthio theophylline, 8-ethylthio theophylline, 8-nitro theophylline, 8-methylamino theophylline, 8-dimethylamino theophylline, 8-methyl theophylline, 8-ethyl theophylline, 8-propyl theophylline, 8-cyclopropyl theophylline, theophylline-8-propionate(ethyl ester), 8-benzyl theophylline, 8-cyclopentyl theophylline, 8-cyclohexyl theophylline, 8-(3-indolyl) theophylline, 8-phenyl theophylline, 9-methyl-8-phenyl theophylline, 8-(p-chlorophenyl) theophylline, 8-(p-bromophenyl)theophylline, 8-(p-methoxyphenyl) theophylline, 8-(p-nitrophenyl) theophylline, 8-(p-dimethylaminophenyl) theophylline, 8-(p-methylphenyl)theophylline, 8-(3,4-dichlorophenyl) theophylline, 8-(m-nitrophenyl)theophylline, 8-(o-nitrophenyl)theophylline, 8-(o-carboxyphenyl)theophylline, 8-(1-naphthyl) theophylline, 8-(2,6-dimethyl-4-hydroxyphenyl) theophylline, 7-methoxy-8-phenyl theophylline, 1,3,7-trimethyl xanthine, S-chloro caffeine, S-oxo caffeine, S-methoxy caffeine, S-methylamino caffeine, 8-diethylamino caffeine, 8-ethyl caffeine, 7-ethyl theophylline, 7-(2-chloroethyl) theophylline, 7-(2-hydroxyethyl) theophylline, 7-(carboxymethyl) theophylline, 7-(carboxymethyl) theophylline (ethyl ester), 7-(2-hydroxypropyl) theophylline, 7-(2,3-dihydroxypropyl) theophylline, 7-b-D-ribofuranosyl theophylline, 7-(glycero-pent-2-enopyranosyl) theophylline, 7-phenyl theophylline, 7,8-diphenyl theophylline, 1-methyl-3,7-diethyl xanthine, 1-methyl-3-isobutyl xanthine, 1-ethyl-3,7-dimethyl xanthine, 1,3-diethyl xanthine, 1,3,7-triethyl xanthine, 1-ethyl-3-propyl-7-butyl-8-methyl xanthine, 1,3-dipropyl xanthine, 1,3-diallyl xanthine, 1-butyl-3,7-dimethyl xanthine, 1-hexyl-3,7-dimethyl xanthine, and 1-(5-oxohexyl)-3,7-dimethyl xanthine.
[Compound]
Name
methylxanthines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Reaction Step Four

Synthesis routes and methods II

Procedure details

60 g of 3-n-butyl-7-(5'-oxohexyl)-xanthine are added to a solution of 8 g of sodium hydroxide in 160 ml of a methanol/water mixture (1:1). 28 g of methyl iodide are dropwise added to the clear solution having a temperature of 40° C. and the mixture is stirred at 48° C. for 24 hours. After concentration under reduced pressure the residue is diluted with 300 ml of diethylether and the unreacted 3-(n-butyl)-7-(5'-oxohexyl)-xanthine is removed by shaking with 1 N sodium hydroxide. After neutralisation, drying, concentration under reduced pressure and distillation at 140° C. temperature of the mixture and 0.02 mmHg 48.5 g of 1-methyl-3-(n-butyl)-7-(5'-oxohexyl)-xanthine are obtained from the ether phase as a viscous oil (nD20 =1.5320; yield 77.2%, referred to reacted starting xanthine). Analysis: C16H24N4O3 =320.396
Name
3-n-butyl-7-(5'-oxohexyl)-xanthine
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Yield
77.2%

Synthesis routes and methods III

Procedure details

11.3 g (0 . 05 mole) of 1-butyl-5-formylamino-6-aminouracil (II) (R1 =butyl, R8 =H) are dissolved under nitrogen in 200 ml of DMF. 10.6 ml (0.075 mole) of ethyl 4-bromobutyrate are added, after which 2 g (0.05 mole) of solid powder-form NaOH is added with thorough stirring in portions of 0.5 g at intervals of 1 hour. On completion of the addition, the mixture is left to react overnight. The solvent is then evaporated and the oily residue of (IV) (substituent in the 1-position=(CH2)3COOEt) is dissolved in 100 ml of 10% NaOH. This solution is then heated under reflux for 0.5 hour and then cooled, neutralized to pH 5 with acetic acid and filtered. The precipitate formed is dried. Yield: 9.2 g (60%) of crude xanthine (V) (substituent in the 1-position=(CH2)3COOH, R3 =butyl, R8 =H).
Name
1-butyl-5-formylamino-6-aminouracil
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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